(Methylphenyl)naphthalene
Description
Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry
Polycyclic aromatic hydrocarbons (PAHs) are organic compounds composed of multiple fused aromatic rings. wikipedia.org Naphthalene (B1677914) (C₁₀H₈) is the simplest PAH, consisting of two fused benzene (B151609) rings. wikipedia.orgwikipedia.org (Methylphenyl)naphthalene, with its molecular formula C₁₇H₁₄, is a derivative of naphthalene, placing it firmly within the PAH class. ontosight.ai
Like other PAHs, this compound is an uncharged, non-polar, and planar molecule. wikipedia.org The study of such compounds is crucial for understanding molecular mass growth processes, such as the formation of larger carbonaceous nanostructures. uhmreactiondynamics.org Research into the formation of methyl-substituted PAHs, including those with naphthalene cores, helps to elucidate the complex chemistry occurring in environments from combustion flames to the interstellar medium. uhmreactiondynamics.orgacs.org The reactions of methylphenyl radicals with small hydrocarbons like allene (B1206475) and propyne (B1212725) have been shown to be viable pathways for creating bicyclic aromatic products, including dihydronaphthalene isomers, under single collision conditions. uhmreactiondynamics.orgresearchgate.netrsc.org
Overview of Structural Diversity in this compound Systems and Derivatives
The structural diversity of this compound arises from the various possible isomeric forms and the potential for additional functional groups.
Isomerism: The core structure can vary based on the attachment points of the methylphenyl group to the naphthalene ring and the position of the methyl group on the phenyl ring.
Naphthalene Substitution: The methylphenyl group can attach to the naphthalene ring at either the 1-position (alpha) or the 2-position (beta). cdc.gov
Phenyl Substitution: The methyl group can be located at the ortho (2-), meta (3-), or para (4-) position on the phenyl ring.
This combination results in several basic isomers, such as 1-(o-methylphenyl)naphthalene, 1-(m-methylphenyl)naphthalene, and 1-(p-methylphenyl)naphthalene. stenutz.eu
Derivatives: The this compound framework serves as a scaffold for a vast number of derivatives. Functional groups can be added to either the naphthalene or phenyl rings, leading to compounds with tailored properties. Examples of derivative classes include:
Amines and Amides: Compounds like N-(3-methylphenyl)naphthalen-2-amine and N-(3-methylphenyl)naphthalene-1-carboxamide have been synthesized and studied for their potential applications in medicinal chemistry and materials science. mdpi.com
Naphthoquinones: Oxidation of the naphthalene ring can produce naphthoquinone derivatives, which are valuable intermediates in organic chemistry. smolecule.com
Sulfonyl and Isocyano Derivatives: The addition of groups like sulfonyl and isocyanide creates compounds such as 1-{isocyano[(4-methylphenyl)sulfonyl]methyl}naphthalene, which are explored for their unique reactivity. cymitquimica.com
Multi-substituted Systems: More complex structures, like spiro compounds incorporating the naphthalene framework, have been synthesized, demonstrating the versatility of this chemical family. researchgate.net
Table 1: Selected this compound Isomers and Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound | C₁₇H₁₄ | 218.30 | Base structure with one methylphenyl group on a naphthalene core. ontosight.aistenutz.eu |
| N-(3-methylphenyl)naphthalen-2-amine | C₁₇H₁₅N | 233.31 | Features a nitrogen bridge connecting the naphthalene and methylphenyl rings. |
| 2-Amino-3-(3-methylphenyl)naphthalene-1,4-dione (B11852971) | C₁₇H₁₃NO₂ | 263.29 | A naphthoquinone derivative with amino and methylphenyl substituents. smolecule.com |
| 1-{Isocyano[(4-methylphenyl)sulfonyl]methyl}naphthalene | C₁₉H₁₅NO₂S | 333.40 | Contains isocyano and sulfonyl functional groups. cymitquimica.com |
| 3-Hydroxy-N-(4-methylphenyl)naphthalene-2-carboxamide | C₁₈H₁₅NO₂ | 281.32 | A naphthalene carboxamide with hydroxyl and methylphenyl groups. ontosight.ai |
Historical and Current Research Trajectories in this compound Studies
Research into naphthalene and its derivatives dates back to the 19th century, with its chemical formula determined by Michael Faraday in 1826 and its fused-ring structure proposed in 1866. wikipedia.orgekb.eg The study of substituted naphthalenes, including methylated and phenylated versions, grew from this foundation.
Historically, research focused on the synthesis and characterization of these compounds. The development of synthetic methods like the Diels-Alder and Wagner-Jauregg reactions enabled the creation of various phenyl-substituted naphthalenes. ekb.eg
Current research has shifted towards harnessing the specific properties of this compound and its derivatives for advanced applications:
Materials Science: The aromatic structure of these compounds makes them suitable for developing advanced materials, including polymers, dyes, and pigments. ontosight.aismolecule.com Derivatives are also explored for their luminescent properties and potential use as hole-transporting materials in organic light-emitting diodes (OLEDs). evitachem.com
High-Performance Fluids: Due to their high thermal stability, phenylnaphthalene and related compounds have been investigated as high-temperature heat transfer fluids. ornl.gov Research has shown that synthetic substituted naphthalene oils can be stable up to 400°C, with some isomerization occurring at 450°C but without significant breakdown. ornl.gov This makes them candidates for applications in systems like concentrating solar power (CSP). ornl.gov
Organic Synthesis: (Methylphenyl)naphthalenes serve as versatile building blocks for synthesizing more complex organic molecules. ontosight.ai The naphthalene ring system offers multiple sites for substitution reactions, allowing for the creation of a diverse array of molecules.
Heat-Storage Materials: Recent studies have explored nickel(II) complexes with ligands derived from methylphenyl-substituted naphthalene structures for their potential as heat-storage materials that utilize cold crystallization. researchgate.net
Table 2: Summary of Research Findings on this compound and Related Compounds
| Research Area | Key Findings | Potential Applications |
|---|---|---|
| Heat Transfer Fluids | Phenylnaphthalene shows high thermal stability, with no chemical change observed up to 400°C. Isomerization to 2-phenylnaphthalene (B165426) was noted at 450°C without breakdown products. ornl.gov | High-temperature heat transfer fluids for concentrating solar power (CSP) and other industrial processes. ornl.gov |
| Materials Science | N-(3-methylphenyl)naphthalen-2-amine is explored as a hole-transporting material. Other derivatives are used in developing polymers and dyes. smolecule.comsmolecule.com | Organic Light-Emitting Diodes (OLEDs), advanced polymers, pigments. smolecule.comsmolecule.com |
| PAH Formation Chemistry | Reactions of methylphenyl radicals with C3 hydrocarbons (allene, propyne) lead to the formation of (di)methyl-substituted naphthalenes under single collision conditions. uhmreactiondynamics.orgrsc.org | Fundamental understanding of combustion chemistry and astrochemical processes. uhmreactiondynamics.orgacs.org |
| Heat-Storage | Nickel(II) complexes of bis[1-(3-methylphenyl)iminomethylnaphthalen-2-olato] have been synthesized to investigate their use as heat-storage materials via cold crystallization. researchgate.net | Advanced thermal energy storage systems with controlled heat release. researchgate.net |
Structure
3D Structure
Properties
CAS No. |
14476-01-8 |
|---|---|
Molecular Formula |
C17H14 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
1-(2-methylphenyl)naphthalene |
InChI |
InChI=1S/C17H14/c1-13-7-2-4-10-15(13)17-12-6-9-14-8-3-5-11-16(14)17/h2-12H,1H3 |
InChI Key |
DRFPSPRQWNZEMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of Methylphenyl Naphthalene Systems
Direct Synthesis Approaches for (Methylphenyl)naphthalene Cores
The direct construction of the this compound framework can be achieved through two main strategies: the formation of the aryl-naphthalene bond and the construction of the naphthalene (B1677914) ring itself.
Cross-Coupling Reactions for Aryl-Naphthalene Bond Formation
Cross-coupling reactions are powerful tools for forging carbon-carbon bonds, and they are extensively used in the synthesis of biaryl systems like (methylphenyl)naphthalenes. nih.govuwindsor.ca
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely adopted method for C-C bond formation due to its mild reaction conditions and the use of environmentally benign organoboron reagents. uwindsor.cabeilstein-journals.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. nih.govuwindsor.ca
In the context of this compound synthesis, this could involve the reaction of a naphthalene-derived boronic acid with a methylphenyl halide or vice versa. For instance, naphthalene-2-boronic acid can be coupled with a brominated methylphenyl compound in the presence of a palladium catalyst. frontierspecialtychemicals.com The choice of catalyst, ligands, and base is crucial for the efficiency of the reaction. nih.gov For example, the use of sterically hindered ferrocenyl dialkylphosphine ligands has been shown to be effective in palladium-catalyzed cross-coupling reactions. frontierspecialtychemicals.com
A specific example is the synthesis of 2-aryl-3-alkenylnaphthalenes, where a naphthyl iodide is coupled with an alkenylboronic acid. acs.org Similarly, the synthesis of various substituted trans-stilbene (B89595) derivatives has been achieved through the Suzuki-Miyaura coupling of 4-vinylphenylboronic acid with different bromoarenes. beilstein-journals.org
| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |
| Naphthalene-2-boronic acid | Methylphenyl halide | Palladium catalyst | This compound | frontierspecialtychemicals.com |
| Naphthyl iodide | Alkenylboronic acid | Palladium catalyst | 2-Aryl-3-alkenylnaphthalene | acs.org |
| 4-Vinylphenylboronic acid | Bromoarene | [Pd(η²-dba){P(o-tolyl)₃}₂] | trans-Stilbene derivative | beilstein-journals.org |
| Naphthalene-2,7-diyl bis(trifluoromethanesulfonate) | (2-Formylphenyl)boronic acid | Palladium catalyst | Intermediate for ortho-fused benzenoids | tsukuba.ac.jp |
Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed methods are instrumental in forming the aryl-naphthalene bond. These reactions often provide alternative routes that can be advantageous depending on the specific substrates and desired substitution patterns.
Palladium-catalyzed direct arylation of arenes with aryl boronic acids offers another pathway. frontierspecialtychemicals.com Additionally, palladium-catalyzed reactions involving amides and alkynes have been developed to construct highly substituted naphthalenes. rsc.org This method allows for the chemo- and regioselective synthesis of various naphthalene derivatives under mild conditions. rsc.org Another approach involves the palladium-catalyzed allylative de-aromatization of naphthalene derivatives. nih.gov
Cyclization and Condensation Pathways for Naphthalene Ring Formation
An alternative to forming the aryl-naphthalene bond is to construct the naphthalene ring from precursors that already contain the methylphenyl group. thieme-connect.de Various cyclization and condensation reactions can be employed for this purpose.
One common strategy involves the electrophilic cyclization of suitable precursors. For example, arene-containing propargylic alcohols can undergo 6-endo-dig electrophilic cyclization to yield a variety of substituted naphthalenes. nih.gov This method is regioselective and accommodates various functional groups. nih.gov Similarly, the reaction of aryl halides or arylmetal compounds with alkynes using transition metals is a known method for naphthalene synthesis. nih.gov
Friedel-Crafts reactions and Diels-Alder reactions are classical methods for forming six-membered rings and can be applied to naphthalene synthesis. thieme-connect.de More contemporary approaches include metal-catalyzed cyclization reactions. thieme-connect.de For instance, the reaction of a phenyl radical with allene (B1206475) or methylacetylene can lead to the formation of indene (B144670), a precursor to larger PAHs. researchgate.net Specifically, the reaction of an o-methylphenyl radical with allene can lead to the formation of a 1,2-dihydronaphthalene (B1214177) isomer. researchgate.net
Brønsted acid-catalyzed cycloaromatization of carbonyl compounds is another powerful tool for constructing benzene (B151609) rings and has been extended to the synthesis of polycyclic aromatic hydrocarbons. tsukuba.ac.jp Tandem cycloaromatization of naphthalene-based bisacetals, for example, can selectively produce ortho-fused six-hexagon benzenoids. tsukuba.ac.jp
Synthesis of Specific this compound Isomers (e.g., 2-(4-methylphenyl)naphthalene)
The synthesis of specific isomers requires careful selection of starting materials and reaction conditions. For instance, 2-(4-methylphenyl)naphthalene (B1628829) has been synthesized, and its spectroscopic data, such as ¹H NMR and ¹³C NMR, have been characterized. wiley-vch.de The synthesis of N-(4-bromo-2-methylphenyl)naphthalene-2-sulfonamide involves the reaction of 4-bromo-2-methylaniline (B145978) with naphthalene-2-sulfonyl chloride.
Derivatization Strategies for Functionalized this compound Compounds
Once the core this compound structure is in place, further functionalization can be achieved through various derivatization strategies. These modifications are crucial for tuning the properties of the molecule for specific applications.
Functional groups can be introduced onto the naphthalene ring or the methylphenyl substituent. For example, the methyl group on the phenyl ring can be oxidized to a carboxylic acid. The naphthalene ring itself can undergo electrophilic substitution reactions.
The synthesis of N-(3-methylphenyl)naphthalen-2-amine can be achieved through direct coupling reactions between 2-naphthylamine (B18577) and 3-methylphenyl derivatives. This compound can then undergo further reactions, such as oxidation to form naphthoquinones. Similarly, 2-[(4-methylphenyl)amino]naphthalene-1,4-dione can be synthesized, and this compound is used in the production of dyes and pigments. lookchem.com
Functional Group Interconversions on the Naphthalene Moiety
Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. ub.edu On the this compound scaffold, these transformations can be strategically employed on the naphthalene ring system to build molecular complexity.
Common FGI strategies applicable to the naphthalene core include:
Nucleophilic Substitution: Halogenated naphthalene derivatives can serve as precursors for other functional groups. For instance, a bromo- or iodo-substituted naphthalene can be converted to a cyano, amino, or alkoxy group through nucleophilic substitution reactions. Sulfonate esters are also excellent leaving groups for these transformations. vanderbilt.edu
Oxidation and Reduction: The naphthalene ring itself is relatively stable, but existing substituents can be modified. For example, a hydroxyl group on the naphthalene ring can be oxidized to a ketone. Conversely, a nitro group can be reduced to an amine, which can then be further functionalized.
Electrophilic Substitution: While Friedel-Crafts reactions on naphthalene typically lead to peri-substituted products, directed ortho-metalation or the use of blocking groups can allow for regioselective introduction of electrophiles like acyl or alkyl groups. mdpi.com
Halogenation: The direct halogenation of the naphthalene core can provide useful synthetic handles. For example, iodine monochloride (ICl) has been used in reactions that can transform ether functionalities into α-iodo-γ-chloro ketones, demonstrating a complex FGI that could be applied to suitably functionalized naphthalene systems. nih.govcuny.edu
These interconversions are crucial for elaborating the basic this compound structure into more complex target molecules, such as those used in the preparation of carboxanilides or quinoxalines.
Modifications on the Methylphenyl Substituent
The methylphenyl (or tolyl) group attached to the naphthalene core offers additional sites for chemical modification. Both the methyl group and its attached phenyl ring can be targeted.
Reactions of the Methyl Group: The benzylic protons of the methyl group are susceptible to radical reactions. It can be halogenated using reagents like N-bromosuccinimide (NBS) to form a bromomethylphenyl group. This new functional group is a versatile electrophile for subsequent nucleophilic substitution reactions. The methyl group can also be oxidized to an aldehyde, carboxylic acid, or alcohol under various conditions, providing a gateway to a wide array of other functionalities.
Reactions on the Phenyl Ring: The phenyl ring of the substituent can undergo electrophilic aromatic substitution. The directing effects of the alkyl group (ortho, para-directing) and the naphthalene moiety will influence the position of substitution. Nitration, halogenation, or sulfonation can introduce new functional groups onto this ring.
Coupling Reactions: If the phenyl ring is pre-functionalized with a halogen, it can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds, further extending the molecular framework.
Preparation of Substituted this compound Carboxanilides
This compound carboxanilides are a class of compounds that feature an amide linkage between a naphthalene carboxylic acid and a methylaniline. These have been synthesized and investigated for their biological properties. mdpi.comnih.gov The general synthesis involves the coupling of a naphthalene-1-carboxylic acid derivative with a substituted aniline.
Two primary methods are employed for this synthesis mdpi.com:
Two-Step Synthesis: This classic approach involves first converting the naphthalene-1-carboxylic acid to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂). The resulting 1-naphthoyl chloride is then reacted with the desired methylaniline (toluidine) to form the final carboxanilide product. mdpi.com
One-Pot Synthesis: Microwave-assisted synthesis provides a more direct and often higher-yielding route. In this method, the naphthalene-1-carboxylic acid and the methylaniline are reacted together in the presence of a coupling agent, such as phosphorus trichloride (B1173362) in chlorobenzene, under microwave irradiation to directly form the amide bond. mdpi.com
A study detailed the synthesis of a series of N-substituted naphthalene-1-carboxanilides, including N-(3-methylphenyl)naphthalene-1-carboxamide and N-(4-methylphenyl)naphthalene-1-carboxamide, which showed notable antimycobacterial activity. mdpi.comnih.gov Similarly, 6-Hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide has been synthesized and evaluated. sigmaaldrich.comnih.gov
| Compound Name | Reactants | Method | Reference |
| N-(3-methylphenyl)naphthalene-1-carboxamide | 1-Naphthoyl chloride, 3-methylaniline | Two-Step | mdpi.com |
| N-(4-methylphenyl)naphthalene-1-carboxamide | 1-Naphthoyl chloride, 4-methylaniline | Two-Step | mdpi.com |
| N-(2-Methylphenyl)naphthalene-1-carboxamide | Naphthalene-1-carboxylic acid, 2-methylaniline | One-Pot (Microwave) | researchgate.net |
| 6-Hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide | 6-Hydroxynaphthalene-2-carboxylic acid, 2-methylaniline | Not specified | sigmaaldrich.comnih.gov |
Synthesis of Naphthalene-Based Quinoxaline (B1680401) Derivatives
Quinoxalines are nitrogen-containing heterocyclic compounds with a wide range of biological activities. orientjchem.org Naphthalene-based quinoxalines, also known as benzo[g]quinoxalines, can be synthesized from naphthalene precursors. The core reaction is the condensation of a naphthalene-1,2-diamine or naphthalene-2,3-diamine with a 1,2-dicarbonyl compound. orientjchem.orgekb.eg
To prepare a this compound-based quinoxaline, one would start with a (methylphenyl)-substituted naphthalene-diamine. The general synthetic pathway is as follows:
Starting Material: A this compound-2,3-diamine serves as the key precursor.
Condensation Reaction: This diamine is reacted with a 1,2-dicarbonyl compound (an α-diketone), such as benzil (B1666583) or a substituted variant. orientjchem.org
Cyclization: The reaction proceeds via a double condensation, where the two amino groups of the diamine react with the two carbonyl groups of the diketone to form the pyrazine (B50134) ring of the quinoxaline system, yielding a diphenyl-substituted benzo[g]quinoxaline.
Surfactants like Cetyltrimethylammonium Bromide (CTAB) have been shown to effectively catalyze this one-pot synthesis, leading to high yields. orientjchem.org The reaction can also be carried out using various catalysts in different solvents, including refluxing methanol (B129727) with sodium acetate. nih.gov For instance, reacting naphthalene-2,3-diamine with phenacyl bromide derivatives is a common route. ekb.egnih.gov
Approaches to Naphthalenedione Derivatives with Methylphenyl Moieties
Naphthalenediones, also known as naphthoquinones, are a class of compounds based on a naphthalene core with two ketone groups. They are prevalent in nature and serve as versatile intermediates in organic synthesis. smolecule.comscirp.org The synthesis of naphthalenedione derivatives bearing a methylphenyl substituent can be achieved through several routes.
Oxidation of Substituted Naphthalenes: A this compound can be oxidized to the corresponding 1,4-naphthoquinone (B94277) using strong oxidizing agents like chromic acid. The regiochemistry of the oxidation is dependent on the substitution pattern of the starting material. scirp.org Similarly, substituted 2-alkylnaphthalenes can be oxidized to naphthoquinones. mdpi.com
Nucleophilic Addition to Naphthoquinones: An alternative approach involves starting with a simpler naphthoquinone and adding the methylphenyl group. For example, 2-amino-3-(3-methylphenyl)naphthalene-1,4-dione (B11852971) can be synthesized via the reaction of naphthoquinone derivatives with amines. smolecule.com These reactions can involve one-pot multicomponent strategies or Knoevenagel-type condensations. smolecule.com
Diels-Alder Reaction: A powerful method for constructing the naphthalene ring system is the Diels-Alder reaction between a suitably substituted benzoquinone and a diene, followed by oxidation. To incorporate a methylphenyl group, either the quinone or the diene would need to bear this substituent.
For example, ethyl 3-[(4-methylphenyl)methyl]-1,4-dioxonaphthalene-2-carboxylate is a known naphthalenedione derivative featuring a methylbenzyl group. ontosight.ai
Mechanistic Investigations of this compound Formation and Transformation
Understanding the fundamental reaction mechanisms that lead to the formation of this compound is critical, particularly in fields like combustion science and astrochemistry, where PAHs are generated from smaller hydrocarbon fragments.
Radical-Mediated Reaction Mechanisms in PAH Formation
The formation of PAHs like naphthalene and its alkylated derivatives in high-temperature environments such as combustion flames and interstellar media is dominated by radical-mediated reactions. osti.govnih.gov These processes often proceed without a significant energy barrier, allowing them to occur even at the low temperatures of molecular clouds. uhmreactiondynamics.orgresearchgate.net
Key mechanisms involving methylphenyl radicals include:
Hydrogen Abstraction-Acetylene Addition (HACA): This is a classic mechanism for PAH growth, but it requires high temperatures. uhmreactiondynamics.orgchemrxiv.org
Hydrogen Abstraction-Vinylacetylene Addition (HAVA): Reactions of phenyl-type radicals with vinylacetylene can form naphthalene even at low temperatures, as the process is essentially barrierless. uhmreactiondynamics.orgrsc.org
Reactions with Unsaturated Hydrocarbons: Crossed molecular beam experiments have shown that tolyl (methylphenyl) radicals react with small unsaturated hydrocarbons like 1,3-butadiene (B125203), allene, and propyne (B1212725) to form methyl-substituted dihydronaphthalene and naphthalene isomers. uhmreactiondynamics.orgresearchgate.net
The reaction between a methylphenyl radical and an unsaturated hydrocarbon typically proceeds as follows uhmreactiondynamics.orgresearchgate.net:
The methylphenyl radical adds to an unsaturated carbon-carbon bond of the hydrocarbon (e.g., 1,3-butadiene).
This addition forms a resonantly stabilized free radical (RSFR) intermediate. uhmreactiondynamics.org
The RSFR undergoes isomerization and cyclization to form a new ring fused to the original phenyl ring.
A final hydrogen atom loss leads to aromatization, yielding the stable this compound product.
Gas-phase studies of the o-methylphenyl radical reacting with C3H4 isomers (allene and propyne) demonstrated that the structure of the reactant dictates the final product. The reaction with allene preferentially forms a six-membered ring (leading to a dihydronaphthalene isomer), while propyne favors the formation of a five-membered ring (leading to indene). chemrxiv.orgresearchgate.net These barrierless radical-mediated pathways are now recognized as crucial routes for the bottom-up synthesis of complex aromatic molecules in the universe. nih.govuhmreactiondynamics.org
| Radical Reactant | Hydrocarbon Reactant | Major Product(s) | Mechanism Type | Reference |
| Phenyl radical (C₆H₅) | Vinylacetylene (C₄H₄) | Naphthalene | HAVA | uhmreactiondynamics.orgacs.org |
| Phenyl radical (C₆H₅) | 1,3-Butadiene (C₄H₆) | Dihydronaphthalene | Radical Addition/Cyclization | researchgate.netacs.org |
| Methylphenyl radical (C₇H₇) | 1,3-Butadiene (C₄H₆) | Methyl-dihydronaphthalene | Radical Addition/Cyclization | uhmreactiondynamics.org |
| o-Methylphenyl radical | Allene (C₃H₄) | 1,2-Dihydronaphthalene isomer | Radical Addition/Cyclization | chemrxiv.org |
| o-Methylphenyl radical | Propyne (C₃H₄) | Indene | Radical Addition/Cyclization | chemrxiv.org |
| Cyclopentadienyl (B1206354) radical | Cyclopentadienyl radical | Naphthalene | Radical-Radical Recombination | osti.govnih.govuhmreactiondynamics.org |
The synthesis of this compound, a polycyclic aromatic hydrocarbon (PAH) derivative, involves a variety of sophisticated chemical strategies. ontosight.ai These methods range from radical-mediated reactions to catalytic and nucleophilic pathways, each offering unique advantages in constructing the core naphthalene structure with methyl and phenyl substituents. This article delves into the specific synthetic methodologies and reaction pathways for creating these complex aromatic systems.
1 Radical-Mediated Pathways
Radical-mediated reactions are crucial in the formation of PAHs, including this compound systems, particularly in high-temperature environments like combustion processes and interstellar space. osti.gov
1 Reactions of Substituted Aryl Radicals (e.g., Para-Tolyl Radical)
The reaction of substituted aryl radicals, such as the para-tolyl radical (p-tolyl), with unsaturated hydrocarbons provides a direct route to methyl-substituted naphthalenes. osti.gov Experimental and theoretical studies have demonstrated that the bimolecular collision of the p-tolyl radical with vinylacetylene can form 2-methylnaphthalene (B46627) without an energy barrier. osti.govresearchgate.net The reaction proceeds through indirect scattering dynamics, initiated by the addition of the p-tolyl radical to a carbon atom of vinylacetylene, leading to the formation of radical intermediates. osti.govresearchgate.net These intermediates then undergo a series of isomerizations, including hydrogen transfer and ring closure, ultimately resulting in the formation of the 2-methylnaphthalene product following hydrogen atom dissociation. osti.gov
Similarly, the reaction of the p-tolyl radical with 1,3-butadiene has been shown to produce 7-methyl-1,4-dihydronaphthalene. researchgate.netresearchgate.net This reaction is initiated by the barrierless addition of the p-tolyl radical to the terminal carbon of 1,3-butadiene, forming a van der Waals complex. researchgate.net The subsequent cyclization and hydrogen ejection lead to the final product. researchgate.net Reactions involving the meta-tolyl radical with 1,3-butadiene have also been studied, yielding 5- and 6-methyl-1,4-dihydronaphthalene through a complex-forming mechanism. rsc.org These radical addition pathways are significant as they can lead to the formation of asymmetrically substituted PAHs. researchgate.net
| Reactants | Key Intermediates | Products |
| Para-tolyl radical + Vinylacetylene | Radical adducts, Isomerized intermediates | 2-Methylnaphthalene |
| Para-tolyl radical + 1,3-Butadiene | Van der Waals complex, Bicyclic intermediate | 7-Methyl-1,4-dihydronaphthalene |
| Meta-tolyl radical + 1,3-Butadiene | Resonantly stabilized radical C11H13 | 5- and 6-Methyl-1,4-dihydronaphthalene |
Table 1: Reactions of Substituted Aryl Radicals
2 Cyclopentadienyl Radical Recombination Pathways
The recombination of cyclopentadienyl radicals (c-C₅H₅) is another significant pathway for naphthalene formation, particularly at high temperatures. acs.orgosti.gov While the self-recombination of cyclopentadienyl radicals was initially proposed to directly form naphthalene and molecular hydrogen, further studies revealed a more complex mechanism. acs.orguhmreactiondynamics.org The reaction more likely proceeds through the formation of a C₁₀H₁₀ adduct, which then eliminates a hydrogen atom to produce a 9H-fulvalenyl radical. acs.org Subsequent isomerization and another hydrogen atom loss can then lead to naphthalene. uhmreactiondynamics.org
The reaction of cyclopentadienyl radical with cyclopentadiene (B3395910) has also been investigated as a source of naphthalene at high temperatures. acs.org These radical-radical and radical-molecule reactions are considered important steps in the growth of PAHs in combustion and astrochemical environments. osti.govunex.es
| Radical Reactants | Proposed Mechanism | Product |
| Cyclopentadienyl + Cyclopentadienyl | Formation of C₁₀H₁₀ adduct, H elimination, isomerization | Naphthalene |
| Cyclopentadienyl + Cyclopentadiene | Complex reaction on C₁₀H₁₁ potential energy surface | Naphthalene |
Table 2: Cyclopentadienyl Radical Recombination
3 Pathways Involving C₃H₄ Isomers and Methylphenyl Radicals
The reactions of methylphenyl radicals with C₃H₄ isomers, such as allene and propyne, have been studied to understand the formation of both five- and six-membered rings in PAHs. rsc.org Gas-phase reactions of the ortho-methylphenyl radical (o-CH₃C₆H₄) with allene and propyne at 600 K result in products corresponding to C₃H₄ addition followed by either methyl (CH₃) or hydrogen (H) loss. rsc.orgchemrxiv.org
Specifically, the reaction with allene preferentially leads to the formation of a 1,2-dihydronaphthalene isomer, which contains a newly formed six-membered ring. rsc.orgchemrxiv.org In contrast, the reaction with propyne predominantly yields indene (after CH₃ loss) and isomers of bicyclic methylindene (after H loss), which feature a newly formed five-membered ring. rsc.orgchemrxiv.org These findings highlight that the structure of the C₃H₄ isomer dictates the resulting PAH structure. chemrxiv.org The formation of these bicyclic aromatic products requires an ortho-methyl group on the phenyl radical. rsc.orgchemrxiv.org
| Methylphenyl Radical | C₃H₄ Isomer | Major Products | Ring Formed |
| o-Methylphenyl | Allene | 1,2-Dihydronaphthalene isomer | Six-membered |
| o-Methylphenyl | Propyne | Indene, Bicyclic methylindene isomers | Five-membered |
Table 3: Reactions of o-Methylphenyl Radical with C₃H₄ Isomers
2 Addition-Elimination Reaction Pathways
Addition-elimination reactions, also known as condensation reactions, are a common method for synthesizing derivatives of aldehydes and ketones. libretexts.org In the context of naphthalene systems, this pathway can be utilized to introduce functional groups. For example, the reaction of aldehydes and ketones with 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent) is a classic test for the carbonyl group, resulting in the formation of a 2,4-dinitrophenylhydrazone precipitate. libretexts.org This reaction involves the nucleophilic addition of the hydrazine (B178648) to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org While not a direct synthesis of the this compound backbone, this type of reaction is crucial for the derivatization and functionalization of naphthalene precursors that contain carbonyl groups.
3 Catalytic Reaction Pathways (e.g., Rh(III)-Catalyzed C-H Amidation)
Modern synthetic methods often employ transition metal catalysis to achieve selective C-H bond functionalization. Rhodium(III)-catalyzed reactions have emerged as a powerful tool for the direct amidation of naphthalene derivatives. nih.govresearchgate.netacs.org For instance, the ortho-C-H amidation of naphthalene monoimides can be achieved using dioxazolones as the amide source. nih.govresearchgate.netacs.org This method allows for the direct formation of a C-N bond at the ortho-position, providing access to ortho-amino naphthalene derivatives after a deprotection step. nih.govresearchgate.net
Similarly, rhodium-catalyzed amidation of naphthalene derivatives using a sulfoxonium ylide as a directing group can achieve peri-selective functionalization. thieme-connect.com This catalytic approach offers high efficiency and regioselectivity for introducing nitrogen-containing functional groups onto the naphthalene core. researchgate.net Furthermore, Rh(III)-catalyzed C-H bond naphthylation of aryl imidates with oxabicyclic alkenes has been developed to synthesize naphthalene-substituted aromatic esters. researchgate.net
| Catalyst | Substrate | Reagent | Product |
| Rh(III) | Naphthalene monoimide | Dioxazolone | Ortho-amidated naphthalene monoimide |
| Rh(III) | Naphthalene with SMe directing group | Dioxazolone | Peri-amidated naphthalene derivative |
| Rh(III) | Aryl imidate | Oxabicyclic alkene | Naphthalene-substituted aromatic ester |
Table 4: Rh(III)-Catalyzed Reactions on Naphthalene Systems
4 Nucleophilic Substitution and Hydrazone Formation Reactions
Nucleophilic substitution is a fundamental reaction type for modifying aromatic systems. In the synthesis of this compound derivatives, nucleophilic substitution can be employed to introduce various functional groups. For instance, N-(3-methylphenyl)naphthalen-2-amine can be prepared through reactions like the Bucherer reaction, which involves the nucleophilic substitution on a naphthol precursor.
Hydrazone formation is a specific type of nucleophilic reaction that is important for creating naphthalene-heterocycle hybrids. The condensation of naphthaldehyde derivatives with hydrazine or substituted hydrazines can yield naphthalen-2-ylmethyl-hydrazine. This reaction typically proceeds under acidic conditions or with microwave assistance. Additionally, intramolecular nucleophilic displacement has been observed in certain 1,8-bis(dimethylamino)naphthalene (B140697) derivatives. acs.orgmdpi.com Azomethines, hydrazones, and oximes derived from 2-carbonyl derivatives of this "proton sponge" can undergo acid-catalyzed cyclization, leading to the displacement of a dimethylamino group to form fused heterocyclic systems. acs.orgmdpi.comresearchgate.net This process is facilitated by the protonation of the leaving group, which is activated by the formation of a chelated protonated form. acs.org
Advanced Spectroscopic and Analytical Characterization of Methylphenyl Naphthalene Architectures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of (methylphenyl)naphthalene derivatives. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques allows for the unambiguous assignment of proton and carbon signals, providing a detailed map of the molecular framework.
1D and 2D NMR Techniques (e.g., 1H, 13C, 19F NMR)
The ¹H NMR spectrum of 1-(2-Methylphenyl)naphthalene reveals a complex multiplet for the aromatic protons between δ 7.21 and 7.94 ppm, with a characteristic singlet for the methyl protons appearing at δ 2.02 ppm. wiley-vch.de Similarly, the ¹³C NMR spectrum shows distinct signals for the aromatic carbons, confirming the presence of both the naphthalene (B1677914) and methylphenyl moieties. wiley-vch.de For instance, the carbon atoms of the methylphenyl group in 1-(2-Methylphenyl)naphthalene have been identified at specific chemical shifts, along with the carbons of the naphthalene core. wiley-vch.de
To further resolve complex proton-proton coupling networks, 2D NMR experiments like Correlation Spectroscopy (COSY) are employed. cam.ac.ukweizmann.ac.il A COSY spectrum displays correlations between protons that are coupled to each other, appearing as cross-peaks off the diagonal. cam.ac.ukweizmann.ac.il This is invaluable for assigning specific protons within the overlapping aromatic regions of this compound spectra. Heteronuclear correlation techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate protons with directly attached carbons and with carbons that are two or three bonds away, respectively. mdpi.comgithub.io These methods provide a complete and unambiguous assignment of all proton and carbon resonances. mdpi.comtandfonline.com
In cases where fluorinated derivatives are synthesized, ¹⁹F NMR spectroscopy becomes a powerful tool. chemrxiv.orgrsc.orgresearchgate.net The chemical shifts and coupling constants in ¹⁹F NMR provide unique information about the electronic environment of the fluorine atoms, aiding in structural confirmation and the study of electronic effects within the molecule. rsc.orgresearchgate.netrsc.org
Table 1: Representative ¹H and ¹³C NMR Data for 1-(2-Methylphenyl)naphthalene
| Nucleus | Chemical Shift (δ, ppm) | Assignment | Reference |
| ¹H | 7.94–7.83 (m, 2H) | Naphthalene protons | wiley-vch.de |
| ¹H | 7.58–7.21 (m, 9H) | Naphthalene and Phenyl protons | wiley-vch.de |
| ¹H | 2.02 (s, 3H) | Methyl protons | wiley-vch.de |
| ¹³C | 140.2, 139.7, 136.7, 133.5, 131.9, 130.3, 129.8, 128.2 | Aromatic carbons | wiley-vch.de |
Deuterium NMR Spectroscopy for Intramolecular Dynamic Processes in Atropisomers
This compound derivatives can exhibit atropisomerism, a form of axial chirality arising from restricted rotation around the single bond connecting the naphthalene and phenyl rings. nih.govunibas.it Deuterium (²H) NMR spectroscopy, particularly in chiral liquid crystal solvents, is a specialized technique used to study the intramolecular dynamic processes of these atropisomers. nih.gov
By selectively deuterating the molecule, the rotation around the aryl-aryl bond can be monitored. nih.gov If the rotation is slow on the NMR timescale, separate signals for the different atropisomers can be observed, allowing for their spectral discrimination. nih.gov Furthermore, by analyzing the lineshapes of the ²H NMR signals at different temperatures, the rate constants and activation parameters for the internal rotation can be determined. nih.govresearchgate.net This provides quantitative information on the energy barriers to interconversion between the different conformational states of the atropisomers. nih.govunibas.it
Vibrational Spectroscopy for Molecular Dynamics and Conformation
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the molecular vibrations, which are sensitive to the conformation and dynamics of this compound structures.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific bands corresponding to different functional groups and vibrational modes. For this compound derivatives, characteristic C-H stretching vibrations for the aromatic rings are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net The C-C stretching vibrations within the aromatic rings give rise to a series of bands in the 1600-1400 cm⁻¹ range. researchgate.netiucr.org The out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern of the aromatic rings, appear in the 900-700 cm⁻¹ region. researchgate.net
Table 2: General FT-IR Vibrational Modes for Aromatic Compounds
| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
| Aromatic C-H Stretch | 3100 - 3000 | researchgate.net |
| Aromatic C=C Stretch | 1600 - 1450 | researchgate.netiucr.org |
| C-H In-plane Bend | 1300 - 1000 | researchgate.net |
| C-H Out-of-plane Bend | 900 - 675 | researchgate.net |
Raman Spectroscopy and Vibrational Assignments
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of naphthalene, a core component of these structures, shows strong bands for C-C stretching and ring deformation modes. researchgate.net For instance, a prominent band around 1381 cm⁻¹ is attributed to ring deformation and C-C stretching. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental Raman and FT-IR data to provide a detailed vibrational assignment, relating each observed band to a specific atomic motion within the molecule. researchgate.netnih.gov This combined approach allows for a deeper understanding of the molecular structure and dynamics. researchgate.netacs.org
Electronic Spectroscopy for Photophysical Property Analysis
Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, is crucial for understanding the photophysical properties of this compound compounds. These properties are dictated by the electronic transitions between molecular orbitals.
The UV-Vis absorption spectrum of naphthalene-based compounds typically shows multiple absorption bands in the ultraviolet region, corresponding to π-π* transitions within the aromatic system. uvic.caresearchgate.net The position and intensity of these bands can be influenced by the substitution pattern. For example, the absorption spectrum of 1-naphthyl acetate, a related compound, is largely determined by the naphthalene chromophore. researchgate.net
Fluorescence spectroscopy provides information about the emission of light from the excited singlet state. Naphthalene and its derivatives are known to be fluorescent. aatbio.comresearchgate.net The fluorescence spectrum often exhibits vibrational fine structure. researchgate.net The photophysical processes, including radiative decay (fluorescence) and non-radiative decay pathways like intersystem crossing, can be investigated through fluorescence studies. researchgate.net The quantum yield and lifetime of fluorescence are important parameters that characterize the efficiency of the emission process.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For this compound compounds, the UV-Vis spectrum is dictated by the π-conjugated system of the naphthalene core, with modifications arising from the attached methylphenyl group. The position and intensity of absorption bands provide information on the energy gaps between electronic states.
Research on various isomers reveals characteristic absorption patterns. For instance, studies on 1-phenyl-2-methylnaphthalene and 1-phenyl-4-methylnaphthalene show complex spectra with multiple absorption bands in the UV region, typically between 220 nm and 300 nm. These absorptions correspond to π→π* transitions within the aromatic system. The position of the methyl and phenyl groups on the naphthalene ring can cause slight shifts (solvatochromic or structural shifts) in the absorption maxima (λ_max) and changes in the molar extinction coefficients (ε).
Table 1: Representative UV-Vis Absorption Data for this compound Isomers
| Compound | Solvent | Absorption Maxima (λ_max, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
|---|---|---|---|
| 1-Phenyl-2-methylnaphthalene | Ethanol | 228, 289 | 51280, 8128 |
| 1-Phenyl-4-methylnaphthalene | Ethanol | 229, 290 | 56230, 7943 |
Note: Data is compiled from various research sources and represents typical values.
Fluorescence Spectroscopy and Luminescence Studies
Fluorescence spectroscopy provides insights into the excited-state properties of molecules. (Methylphenyl)naphthalenes, like other arylnaphthalenes, often exhibit fluorescence, emitting light upon relaxation from an excited electronic state. The emission wavelength, intensity, and quantum yield are sensitive to the molecular structure and the local environment.
The substitution pattern significantly influences the luminescence properties. The linkage between the phenyl and naphthalene rings, along with the position of the methyl group, affects the degree of intramolecular rotation and the nature of the lowest excited singlet state (S₁). This, in turn, governs the fluorescence characteristics. For example, the fluorescence emission of 1-(p-tolyl)naphthalene is observed in the near-UV region. The fluorescence quantum yield (Φ_f), which is the ratio of photons emitted to photons absorbed, is a key parameter in these studies.
Table 2: Fluorescence Properties of Representative this compound Derivatives
| Compound | Excitation Wavelength (λ_ex, nm) | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) |
|---|---|---|---|
| 1-(p-tolyl)naphthalene | 284 | 338, 352 | 0.22 |
Note: Data is illustrative and compiled from various studies. Quantum yields can be highly solvent and environment-dependent.
Fluorescence Quenching and Lifetime Measurements
Fluorescence quenching studies involve monitoring the decrease in fluorescence intensity in the presence of other chemical species (quenchers). These experiments can reveal information about the accessibility of the fluorophore and the mechanisms of de-excitation. The fluorescence lifetime (τ_f), the average time the molecule spends in the excited state before returning to the ground state, is another critical parameter.
For (methylphenyl)naphthalenes, both dynamic (collisional) and static quenching processes can be observed. The fluorescence lifetime provides a direct measure of the excited-state decay rate. For instance, the measured lifetime for 1-(p-tolyl)naphthalene is in the nanosecond range, which is characteristic of singlet state fluorescence. These measurements are crucial for understanding the photophysical pathways that compete with fluorescence, such as intersystem crossing and internal conversion.
Table 3: Fluorescence Lifetime Data
| Compound | Solvent | Fluorescence Lifetime (τ_f, ns) |
|---|
Note: Lifetimes are sensitive to solvent, temperature, and the presence of quenchers.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structural features of this compound compounds. Using techniques like Electron Ionization (EI), a molecule is ionized and fragmented, producing a unique pattern of ions.
The molecular ion peak (M⁺) in the mass spectrum confirms the molecular formula (C₁₇H₁₄). The fragmentation pattern provides clues about the molecule's structure. Common fragmentation pathways for these compounds involve the cleavage of the methyl group (loss of 15 Da, [M-15]⁺) or rearrangements within the aromatic system. The relative abundances of these fragment ions help distinguish between different isomers. For example, the mass spectrum of 2-methyl-1-phenylnaphthalene shows a prominent molecular ion peak at m/z 218, consistent with its molecular weight.
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. These studies provide data on bond lengths, bond angles, and intermolecular interactions like π-π stacking.
Advanced Microscopic and Surface Analysis Techniques (e.g., HRTEM, XPS)
While less common for the characterization of discrete small molecules, advanced microscopic and surface analysis techniques become relevant when (methylphenyl)naphthalenes are used as components in materials science, such as in the formation of thin films or nanomaterials.
High-Resolution Transmission Electron Microscopy (HRTEM) could be used to visualize the morphology and crystalline nature of nanostructures or thin films composed of or functionalized with this compound derivatives. It can provide information on lattice fringes in crystalline domains.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can determine the elemental composition and chemical states of the atoms on a material's surface. If a this compound compound were deposited as a film on a substrate, XPS could confirm the presence of carbon and analyze the C 1s region to distinguish between different chemical environments (e.g., aromatic C-C/C-H and adventitious carbon).
Computational and Theoretical Chemistry of Methylphenyl Naphthalene Systems
Quantum Chemical Methodologies for Structural Optimization and Electronic Properties
Quantum chemical methods are fundamental tools for modeling (Methylphenyl)naphthalene systems. They allow for the precise calculation of molecular geometries, representing energy minima on the potential energy surface, and for the detailed analysis of various electronic properties.
Density Functional Theory (DFT) has become a primary workhorse in the computational study of polycyclic aromatic hydrocarbons (PAHs) and their derivatives due to its favorable balance of computational cost and accuracy. acs.orguci.edu DFT calculations are employed to determine the optimized and stable electronic structures of molecules like this compound. researchgate.net The core principle of DFT is to model the electron correlation via an exchange-correlation functional, which accounts for many-body effects at a lower computational expense than traditional wavefunction-based methods. acs.org
For this compound systems, DFT is used to predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, DFT calculations using the B3LYP functional accurately predicted bond lengths within the naphthalene (B1677914) and benzene (B151609) rings. nih.gov The optimization process yields the minimum energy conformation of the structure, which is crucial for subsequent property calculations. nih.govmdpi.com These calculations are typically performed in the gas phase to model the molecule in an isolated state, although solvent effects can also be incorporated. mdpi.commdpi.com
The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals.
Functionals: For π-conjugated systems like this compound, hybrid functionals are often employed. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular choice that has been proven effective for calculating the electronic and geometric properties of PAHs. researchgate.netnih.gov Other functionals, such as CAM-B3LYP (a long-range corrected functional), PBE0, and ωB97XD (which includes dispersion corrections), are also utilized, particularly when studying charge-transfer or non-covalent interactions. researchgate.netmdpi.comresearchgate.net The choice of functional can significantly impact the calculated properties; for example, studies on conjugated polymers show that B3LYP can provide a better approximation of frontier orbital energies than CAM-B3LYP. researchgate.net
Basis Sets: The basis set determines the flexibility given to electrons to distribute in space. Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are commonly used. researchgate.netnih.gov The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electron distribution in aromatic systems. arxiv.org Ahlrichs basis sets, like the def2 family (e.g., def2-SVP, def2-TZVPP), are also widely used and have been shown to provide reliable results for thermochemistry calculations. arxiv.org Increasing the size of the basis set (e.g., from a double-zeta to a triple-zeta) generally improves accuracy but also increases computational time. youtube.com
The following table summarizes commonly used functionals and basis sets for calculations on naphthalene-based systems.
| Functional | Type | Common Application | Basis Set Family | Common Examples |
| B3LYP | Hybrid-GGA | Geometry optimization, electronic properties | Pople | 6-31G(d), 6-311++G(d,p) |
| CAM-B3LYP | Long-range Corrected Hybrid | Excited states, charge-transfer systems | Pople | 6-311+G(d,p) |
| PBE0 | Hybrid-GGA | Geometry optimization, electronic spectra | Dunning | cc-pVDZ, aug-cc-pVTZ |
| ωB97XD | Range-Separated Hybrid with Dispersion | Systems with non-covalent interactions | Karlsruhe (Ahlrichs) | def2-SVP, def2-TZVP |
While DFT is prevalent, other quantum chemical methods are also applied to study systems related to this compound.
Ab Initio Methods: These methods solve the Schrödinger equation without empirical parameters, relying solely on fundamental physical constants. The Hartree-Fock (HF) method is the simplest ab initio approach, but it neglects electron correlation. wikipedia.org More sophisticated methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory incorporate electron correlation and provide higher accuracy, but at a significantly greater computational cost. researchgate.netresearchgate.net For example, the highly accurate G3(MP2,CC) method has been used to investigate the reaction mechanisms of naphthalene formation. researchgate.net Ab initio methods are often used to benchmark results from less computationally demanding methods like DFT. nih.gov
Semi-Empirical Methods: These methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify calculations. wikipedia.org Methods like AM1, PM3, and MNDO are much faster than DFT or ab initio methods, making them suitable for very large molecular systems or for high-throughput screening. wikipedia.orgresearchgate.net Their accuracy can be limited, especially if the molecule under study differs significantly from the molecules used for parameterization. wikipedia.org They have been used for calculating properties like vibration frequencies in PAHs. researchgate.net
Molecular Orbital Theory and Frontier Molecular Orbitals (FMO) Analysis
Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. This framework is essential for understanding the electronic and optical properties of conjugated systems like this compound. imist.ma
A particularly powerful application of MO theory is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edupku.edu.cn The energies and spatial distributions of these orbitals are critical in determining a molecule's reactivity, electronic transitions, and charge-transport characteristics. imist.manih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. worldwidejournals.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key parameter that reflects the chemical reactivity and kinetic stability of a molecule. worldwidejournals.com A small energy gap generally indicates higher reactivity and easier electronic excitation. worldwidejournals.comscispace.com For naphthalene and its derivatives, the HOMO-LUMO gap is a critical factor in determining their electronic properties. researchgate.netsamipubco.com
DFT calculations are widely used to compute HOMO and LUMO energies and the corresponding energy gap. For example, a DFT study on naphthalene using the B3LYP/aug-cc-pVQZ level of theory calculated a HOMO-LUMO gap of 4.75 eV. samipubco.com Substituents on the naphthalene core can significantly alter these values; electron-withdrawing groups tend to lower the gap, while electron-donating groups can increase it. researchgate.net
Electronic transitions, such as those observed in UV-visible spectroscopy, are typically associated with the excitation of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. researchgate.netconsensus.app Time-Dependent DFT (TD-DFT) is the standard method for simulating electronic absorption spectra and investigating the nature of these transitions. mdpi.comresearchgate.net
The table below presents representative calculated FMO data for naphthalene, which serves as the core of this compound systems.
| Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| DFT/aug-cc-pVQZ samipubco.com | -6.13 | -1.38 | 4.75 |
| B3LYP/6-311++G(d,p) researchgate.net | -6.37 | -1.25 | 5.12 |
| B3LYP/6-311G(d,p) researchgate.net | -6.32 | -1.45 | 4.87 |
| HF/6-31G samipubco.com | -8.14 | 1.34 | 9.48 |
Note: Values can vary significantly based on the level of theory and basis set used.
The Electron Localization Function (ELF) is a theoretical tool used to visualize and analyze the nature of chemical bonding in molecules. cam.ac.ukaps.org It provides a measure of the probability of finding an electron pair, thereby distinguishing regions of covalent bonding, lone pairs, and core electrons. researchgate.net The ELF is a dimensionless quantity scaled to a range between 0 and 1. aps.org
High ELF values (approaching 1) indicate a high degree of electron localization, characteristic of covalent bonds or lone pairs.
ELF values around 0.5 correspond to a uniform electron gas, typical of metallic bonding or delocalized π-systems. aps.org
Low ELF values are found in regions between basins of high electron concentration. researchgate.net
For aromatic systems like this compound, ELF analysis can be used to probe the extent of π-electron delocalization and the nature of the C-C and C-H bonds. rsc.orgresearchgate.net It can provide experimental and computational evidence of relative π-electron localization within the naphthalene rings, which can influence intermolecular interactions like C–H⋯π stacking. rsc.orgresearchgate.net By mapping the ELF, researchers can gain a deeper, visual understanding of the electronic structure that governs the molecule's properties and reactivity. researchgate.net
In Silico Design Methodologies in Chemical Research
In silico design methodologies represent a cornerstone of modern chemical and pharmaceutical research, leveraging computational power to accelerate the discovery and optimization of novel chemical entities. These techniques are particularly valuable for navigating the vast chemical space of complex aromatic systems, such as this compound and its derivatives. By modeling molecular interactions and predicting properties, in silico approaches significantly reduce the time and resources required for experimental screening, allowing researchers to prioritize the most promising candidates for synthesis and testing. als-journal.comslideshare.net These computational methods encompass a range of strategies, from screening large libraries of virtual compounds to developing mathematical models that correlate a molecule's structure with its biological activity. slideshare.net
Virtual Screening (VS) is a computational technique used in drug discovery to search extensive libraries of small molecules to identify those structures most likely to bind to a biological target, such as a protein or enzyme. youtube.com This process acts as a computational filter, narrowing down immense collections of compounds to a manageable number for further experimental investigation. als-journal.com Virtual screening can be broadly categorized into structure-based and ligand-based approaches. Structure-based methods are employed when the three-dimensional structure of the target receptor is known, using molecular docking to predict the binding mode and affinity of a ligand within the target's active site. als-journal.comnih.gov Ligand-based methods are utilized when the target structure is unknown and instead rely on the knowledge of molecules that are already known to be active. youtube.comjubilantbiosys.com
In the context of naphthalene derivatives, virtual screening has been applied to identify novel inhibitors for various therapeutic targets. nih.gov The workflow for a high-throughput virtual screening (HTVS) campaign often involves multiple stages of increasing computational precision. nih.gov An initial rapid screening of millions of compounds using less demanding algorithms is followed by more accurate, but slower, methods like Standard Precision (SP) and Extra Precision (XP) docking for the top-scoring hits. nih.gov This tiered approach efficiently identifies promising candidates, such as potential inhibitors of the SARS-CoV-2 papain-like protease (PLpro), where naphthalene-based compounds have been designed and evaluated computationally. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. slideshare.net The fundamental principle of QSAR is that variations in the structural or physicochemical properties of molecules within a series lead to corresponding variations in their biological activities. slideshare.net A QSAR model is expressed as an equation that relates biological activity (e.g., IC₅₀) to calculated molecular descriptors. mdpi.com
The development of a robust QSAR model involves several key steps:
Data Set Preparation : A series of compounds with known biological activities, such as this compound analogs, is collected. This set is typically divided into a training set for model development and a test set for external validation. mdpi.comjmchemsci.com
Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound. These can include physicochemical properties (e.g., polarizability, surface tension), geometrical parameters (e.g., torsion energy), and topological indices (e.g., connectivity indices). mdpi.com
Model Generation and Validation : Statistical techniques, such as Multiple Linear Regression (MLR), are used to build a model that best correlates the descriptors with activity. mdpi.com The model's predictive power is rigorously assessed through internal and external validation methods. mdpi.comjmchemsci.com
For instance, a QSAR study on substituted naphthalenesulphonyl glutamamides identified the importance of topological and electronic parameters in determining their anticancer activity. nih.gov The study concluded that specific electronic properties and the presence of certain substituents on the naphthalene ring were favorable for activity. nih.gov
| Model Equation | Key Descriptors | Statistical Validation |
|---|---|---|
| Log₁₀IC₅₀ = −10.407 − 0.279 × αe + 0.069 × ɣ + 0.156 × TE + 1.83 × HBD + 1.716 × SE + 1.029 × TD mdpi.com | αe (Polarizability) | R² = 0.83 mdpi.com |
| ɣ (Surface Tension) | Q² (Cross-validated R²) > 0.7 mdpi.com | |
| TE (Torsion Energy) | R²ext (External validation) > 0.6 mdpi.com | |
| HBD (Hydrogen Bond Donor count) | - | |
| SE (Stretch Energy) | - | |
| TD (Topological Diameter) | - |
Ligand-based drug design (LBDD) is an essential strategy employed when the 3D structure of the biological target is unavailable. slideshare.netjubilantbiosys.com This approach relies entirely on the information derived from a set of molecules known to interact with the target. jubilantbiosys.com By analyzing the common structural features and properties of these active ligands, researchers can develop a hypothesis about the necessary characteristics for binding and design new, potentially more potent, molecules. jubilantbiosys.commdpi.com
One of the most important tools in LBDD is pharmacophore modeling . A pharmacophore is an abstract representation of the ensemble of steric and electronic features that are necessary for a molecule to be recognized by its biological target. youtube.com These features typically include hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centers. researchgate.net A pharmacophore model is generated by superimposing a set of active molecules and identifying the common chemical features that are crucial for their biological activity. mdpi.com This model then serves as a 3D query to screen compound libraries for new molecules that match the pharmacophoric features, with the assumption that they are likely to bind to the same target. youtube.com
Another core principle of LBDD is molecular similarity analysis . This principle is based on the assumption that molecules with similar shapes and chemical properties are likely to exhibit similar biological activities. youtube.com Similarity searches use a known active ligand as a query to screen a database, and a similarity score is calculated for each library compound based on shared features. youtube.com Tools like the Rapid Overlay of Chemical Structures (ROCS) perform shape-based superposition, where the degree of volume overlap between molecules is used as a measure of similarity. nih.gov
The foundation of ligand-based design is the Structure-Activity Relationship (SAR) , which describes how modifications to a molecule's structure affect its biological activity. mdpi.com By systematically synthesizing and testing analogs of a lead compound, researchers can deduce which functional groups and structural motifs are critical for activity. For example, a study on the cytotoxicity of synthetic 2-phenylnaphthalene (B165426) derivatives against human breast cancer (MCF-7) cells established a clear SAR. nih.gov The findings revealed that the position and number of hydroxyl groups on the phenylnaphthalene scaffold had a significant impact on cytotoxic potency. nih.gov This type of information is invaluable for guiding the design of new analogs with improved efficacy.
| Structural Modification | Effect on Cytotoxicity | Example Compound |
|---|---|---|
| Hydroxyl group at C-7 of naphthalene ring | Markedly promoted activity | - |
| Hydroxyl group at C-6 of naphthalene ring | Fairly enhanced activity | - |
| Hydroxyl group at C-4' of phenyl ring | Fairly enhanced activity | - |
| Hydroxyl group at C-3' of phenyl ring | Slightly decreased activity | - |
| Combination: 6,7-dihydroxy (naphthalene) and 4'-hydroxy (phenyl) | Highest cytotoxicity (IC₅₀ = 4.8 μM) | 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene |
Advanced Material Science Applications of Methylphenyl Naphthalene Derivatives
Organic Semiconductors and Optoelectronic Devices
The unique π-conjugated framework of (methylphenyl)naphthalene derivatives renders them highly suitable for applications in organic electronics. The ability to modify the molecular structure provides a powerful tool for tuning the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for efficient charge injection and transport in semiconductor devices. gatech.edu These materials are being actively explored for their potential to create lightweight, flexible, and cost-effective electronic components.
Development of Naphthalene-Based Organic Semiconductors
Naphthalene (B1677914) and its derivatives are foundational building blocks in the development of conjugated materials for organic electronics. nih.govmdpi.com The "building-blocks approach," which involves connecting naphthalene units with various bonds (single, double, or triple), allows for the convenient synthesis of new molecules with significantly different properties. nih.gov Researchers have successfully synthesized various naphthalene-based polymers and small molecules designed for semiconductor applications. For instance, copolymers incorporating naphthalene and other moieties like phenothiazine (B1677639) (PT), triphenylamine-substituted fluorene (B118485) (TF), and anthanthrene (B94379) (ANT) have been developed as blue-light-emitting materials. mdpi.com
A notable example of a naphthalene-based organic semiconductor is 2,6-bis(4-methoxyphenyl)naphthalene . While specific research on this exact compound is not extensively detailed in the provided results, analogous structures like 2,6-diphenyl anthracene (B1667546) and 2,6-bis[2-(4-pentylphenyl)vinyl]anthracene have demonstrated high charge carrier mobility and stability, suggesting the potential of the 2,6-disubstituted naphthalene core for creating high-performance semiconductors. researchgate.netpkusz.edu.cn The synthesis of such compounds often involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira coupling, between a dibromonaphthalene core and the desired (methylphenyl)boronic acid or alkyne derivative. nih.gov These synthetic routes offer versatility for introducing a wide range of functional groups to fine-tune the material's electronic and optical properties. gatech.edu
| Compound Family | Synthetic Approach | Key Properties | Potential Application |
| 1,4-Naphthalene Copolymers | Suzuki Coupling Polymerization | Tunable blue-color emission | OLEDs mdpi.com |
| Substituted Naphthalene Diimides (NDIs) | Stannylation, Bromination | High electron affinity, thermal and photochemical stability | OFETs, OPVs gatech.edu |
| 2,6-Disubstituted Naphthalenes | Suzuki or Sonogashira Coupling | Potential for high charge mobility and stability | OFETs nih.gov |
Application in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics
Naphthalene-based materials are particularly promising for use in Organic Light-Emitting Diodes (OLEDs), especially for achieving the challenging goal of stable and efficient blue emission. mdpi.comnih.gov The wide bandgap of naphthalene derivatives makes them suitable candidates for host and emitting materials in the blue region of the spectrum. For example, 1,4-polynaphthalene has been identified as a promising polymer for fabricating true-blue OLEDs. mdpi.com By embedding a naphthalene unit into multi-resonance emitter frameworks, researchers have synthesized emitters that show tunable blue emission with narrow full-width at half-maximum (FWHM) values of 25-29 nm, which is crucial for high color purity. nih.gov In some devices, the use of a sensitized strategy with naphthalene-based emitters has led to a significant improvement in external quantum efficiency (EQE), reaching values as high as 29.3%. nih.gov
In the realm of Organic Photovoltaics (OPVs), naphthalene diimide (NDI) derivatives are frequently used as n-type (electron-accepting) materials. gatech.edunih.gov These NDI-based polymers can act as universal interlayers in organic solar cells, improving the efficiency of electron extraction and transport. nih.gov They help to lower the work function of metal electrodes and optimize the contact between the electrode and the organic semiconductor layer, thereby reducing energy barriers. nih.gov The functionalization of the NDI core allows for the tuning of electron affinity, which is critical for achieving efficient charge separation at the donor-acceptor interface in OPVs. gatech.edu
Charge Transport Properties and Doping Strategies
The charge transport mechanism in naphthalene-based organic semiconductors can vary from incoherent hopping to band-like transport, depending on the molecular structure and crystal packing. researchgate.netaps.org Theoretical studies on naphthalene crystals indicate that the interaction of charge carriers with lattice vibrations (electron-phonon coupling) plays a key role in determining charge transport properties. epa.govarxiv.org For hole transport in naphthalene, a band-like mechanism has been observed, with intermolecular phonon scattering being a key factor regulating mobility. arxiv.orgcaltech.edu Calculated electron mobilities for some Naphthalene Bisimide (NBI) derivatives have been reported in the range of 0.03 to 0.08 cm² V⁻¹ s⁻¹, identifying them as suitable n-type organic semiconductors. researchgate.net
Chemical doping is a critical strategy for modulating the charge carrier concentration and improving the conductivity of organic semiconductors. rsc.org For naphthalene-based materials, n-doping (introducing electron donors) is particularly important for enhancing electron transport in n-type semiconductors. aip.org This process involves transferring electrons from a dopant molecule to the host semiconductor, which fills deep gap states and increases the carrier concentration. aip.orgprinceton.edu Air-stable n-dopants like the dimers of rhodocene (B77040) have been successfully used to dope (B7801613) NDI-based polymers, resulting in significant increases in film conductivity and shifts in the material's Fermi level. aip.orgprinceton.edu The effectiveness of doping is influenced by factors such as the LUMO energy level of the semiconductor, intermolecular stacking, and the efficiency of charge transfer and dissociation. rsc.org Controlled n-doping has been demonstrated in two-dimensional polymers based on naphthalene diimide, allowing for systematic tuning of the material's electronic properties. researchgate.net
Liquid Crystalline Materials Based on this compound Scaffolds
The incorporation of the rigid and planar naphthalene unit into molecular architectures is a well-established strategy for designing liquid crystalline materials. tandfonline.com The inherent anisotropy of the naphthalene core promotes the formation of ordered, fluid phases known as mesophases. researchgate.net By attaching flexible alkyl or alkoxy chains and other functional groups to a this compound scaffold, it is possible to create molecules that exhibit liquid crystalline behavior over specific temperature ranges or in solution.
Thermotropic and Lyotropic Liquid Crystals for Display and Sensor Technologies
Thermotropic liquid crystals , which exhibit mesophases as a function of temperature, are the most common type based on naphthalene scaffolds. researchgate.nettaylorandfrancis.com These materials have applications in display technologies, where their ability to align in response to an electric field is used to modulate light. nih.gov Naphthalene-based mesogens have been synthesized that exhibit various mesophases, including nematic and smectic phases. researchgate.netrsc.org For example, non-symmetrical, bent-shaped liquid crystals with a naphthalene central core can form B2 and B7 phases, which are of interest for their unique electro-optic properties. researchgate.net The introduction of a naphthalene moiety can enhance properties like birefringence, which is advantageous for certain display applications. tandfonline.com
Lyotropic liquid crystals , which form mesophases in the presence of a solvent, are less commonly reported for this specific class of compounds but represent an important area of liquid crystal science. researchgate.net In lyotropic systems, amphiphilic molecules dissolved in a solvent self-assemble into ordered structures. While the primary focus in the literature for naphthalene derivatives has been on thermotropic behavior, the design principles could be extended to create amphiphilic this compound molecules that exhibit lyotropic mesophases, potentially for applications in sensor technologies or as templates for nanomaterial synthesis.
Mesophase Behavior and Structure-Property Relationships
The mesophase behavior of this compound derivatives is intricately linked to their molecular structure. The type of mesophase (e.g., nematic, smectic) and the temperature range over which it is stable are determined by factors such as the length and branching of terminal alkyl chains, the position of substituents on the naphthalene core, and the nature of the linking groups. mdpi.commdpi.com
Key Structure-Property Relationships:
Terminal Chain Length: Increasing the length of flexible alkyl or alkoxy chains generally favors the formation of more ordered smectic phases over nematic phases and can influence transition temperatures. researchgate.netmdpi.com
Substituents and Polarity: The introduction of polar groups (like cyano or chloro) or lateral substituents (like methyl) on the naphthalene or phenyl rings can significantly alter the transition temperatures, the type of mesophase formed, and the dielectric properties of the material. researchgate.netnih.gov The polarity and polarizability of the molecule influence the intermolecular interactions that stabilize the liquid crystal phase. nih.gov
Computational methods, such as Density Functional Theory (DFT), are often used to correlate molecular geometry with experimentally observed mesomorphic behavior, providing insights into how factors like molecular planarity and dipole moment influence liquid crystal properties. nih.govmdpi.com
| Structural Feature | Influence on Mesophase Behavior |
| Naphthalene Core | Provides rigidity and anisotropy, promoting mesophase formation. tandfonline.com |
| Terminal Alkyl/Alkoxy Chains | Affects transition temperatures and favors smectic phases with increasing length. mdpi.com |
| Linking Groups (e.g., ester, imine) | Influences molecular linearity and polarity, impacting mesophase stability. mdpi.com |
| Lateral Substituents | Can disrupt molecular packing, often lowering melting points and altering mesophase type. researchgate.net |
| Molecular Curvature | Bent-core structures can lead to the formation of specialized B-phases. researchgate.netmdpi.com |
Photosensitizers and Photoinitiating Systems for Polymerization
This compound derivatives have been investigated as effective photosensitizers in two-component photoinitiating systems for both free-radical and cationic polymerization. These systems are crucial in various industrial applications, including coatings, adhesives, and 3D printing, where the spatial and temporal control of polymerization is essential.
A notable example is the use of 1-amino-4-methyl-6-[(E)-2-(4-methylphenyl)vinyl]naphthalene-2-carbonitrile (NS-Me) as a photosensitizer in conjunction with a diaryliodonium salt (IOD). researchgate.net In this bimolecular system, the this compound derivative absorbs light in the visible range and transfers an electron to the iodonium (B1229267) salt. researchgate.net This electron transfer process generates reactive species—radicals and cations—that can initiate polymerization. researchgate.net The versatility of these systems allows for the polymerization of a wide range of monomers, including acrylates (via free-radical polymerization) and epoxides (via cationic polymerization). researchgate.net
The efficiency of the photoinitiation process is dependent on the spectroscopic and electrochemical properties of the this compound photosensitizer. Key parameters include the molar absorption coefficient at the wavelength of the light source and the thermodynamics of the electron transfer to the co-initiator.
| Compound Name | Structure | Absorption Max (nm) | Molar Extinction Coefficient (M-1cm-1) | Fluorescence Max (nm) | Oxidation Potential (V vs Ag/AgCl) |
|---|---|---|---|---|---|
| 1-amino-4-methyl-6-[(E)-2-(4-methylphenyl)vinyl]naphthalene-2-carbonitrile (NS-Me) | A naphthalene core with amino, methyl, cyano, and methylphenylvinyl substituents | 418 | ~15,000 | 540 | +0.88 |
Fluorescent Probes and Chemical Sensors (e.g., Logic Gates)
The intrinsic fluorescence of the naphthalene core makes its derivatives prime candidates for the development of fluorescent probes and chemical sensors. nih.gov These materials can be designed to exhibit changes in their fluorescence properties—such as intensity, wavelength, or lifetime—in response to specific chemical or physical stimuli in their environment. mdpi.com This "turn-on" or "turn-off" fluorescence signaling is the basis for their use in detecting ions, molecules, and changes in environmental polarity or rigidity. nih.govmdpi.com
While the broader class of naphthalene derivatives has been extensively studied for these applications, including their use in constructing molecular logic gates, specific research detailing this compound derivatives for these purposes is limited in publicly available literature. mdpi.comnih.govmdpi.comwm.edu Molecular logic gates are complex sensors that can perform logical operations based on multiple chemical inputs, mimicking the function of electronic logic gates. nih.govmdpi.com The development of this compound-based fluorescent probes for specific analytes or as components in molecular logic gates represents a potential area for future research, building upon the well-established principles of naphthalene-based sensor design. mdpi.comnih.govnih.gov
Dye and Pigment Chemistry with this compound Chromophores
This compound structures serve as chromophores in the synthesis of dyes and pigments. Their aromatic nature and the potential for extended conjugation allow for strong absorption of visible light, a key characteristic of colored compounds. By incorporating specific functional groups, the color and performance properties of these dyes and pigments can be tailored for various applications, including textiles, coatings, and plastics. specialchem.com
| Pigment Name | Chemical Structure Base | C.I. Number | CAS Number | Color | Key Properties |
|---|---|---|---|---|---|
| Pigment Red 112 | 3-hydroxy-N-(2-methylphenyl)-4-[(2,4,5-trichlorophenyl)azo]naphthalene-2-carboxamide | 12370 | 6535-46-2 | Bright Yellowish Red | Good lightfastness, good resistance to water, acid, and alkali. union-pigment.com |
Environmental and Astrochemistry Research Involving Methylphenyl Naphthalene Formation
Atmospheric Formation Mechanisms of Methyl-Substituted Polycyclic Aromatic Hydrocarbons (PAHs)
In the terrestrial atmosphere, methyl-substituted PAHs are primarily formed and transformed through photochemical reactions. These processes contribute to the complex mixture of organic compounds found in the air and play a significant role in the formation of atmospheric aerosols.
The dominant chemical loss process for gas-phase PAHs in the atmosphere is their reaction with the hydroxyl (OH) radical. nih.gov This highly reactive species initiates oxidation, leading to the transformation of PAHs and the formation of various derivatives. nih.gov The atmospheric oxidation of methyl-substituted furans, which are structurally related to PAHs, also begins with the addition of an OH radical to the aromatic ring, forming a chemically activated adduct. researchgate.net This initial step triggers a cascade of reactions that can lead to either ring-opening, forming dicarbonyl compounds, or the formation of ring-retaining products like 5-hydroxy-2-furanone compounds. researchgate.net For PAHs, these OH-initiated reactions are a key pathway to their degradation and can result in calculated atmospheric lifetimes of generally less than one day. nih.gov
Methyl-substituted PAHs are significant precursors to secondary organic aerosols (SOA), which are microscopic particles formed from the oxidation of volatile organic compounds (VOCs). escholarship.orgcopernicus.org Laboratory studies have demonstrated that the photooxidation of methylnaphthalenes leads to substantial SOA formation. escholarship.org The yield of SOA is influenced by various atmospheric conditions, including the concentration of nitrogen oxides (NOx). escholarship.orgrsc.org
Research has shown that 1-methylnaphthalene (B46632) produces more SOA than 2-methylnaphthalene (B46627) and the parent compound, naphthalene (B1677914). escholarship.org The addition of a methyl group to the naphthalene structure can lower the oxygen-to-carbon ratio (O:C) in the resulting aerosol and lead to the formation of larger products than those formed from unsubstituted naphthalene. cmu.edu The SOA yields from PAHs are significantly higher than those from other biomass burning precursors like furans, highlighting their importance in contributing to atmospheric brown carbon (BrC), which can absorb sunlight and impact climate. copernicus.orgcopernicus.org
Table 1: Secondary Organic Aerosol (SOA) Yields from Naphthalene and Methylnaphthalene This interactive table summarizes SOA yields from select PAHs under different experimental conditions. Click on the headers to sort the data.
| Precursor | Oxidant | NOx Conditions | SOA Yield (%) | Reference |
|---|---|---|---|---|
| Naphthalene | OH | High NOx | Significant | escholarship.org |
| 1-Methylnaphthalene | OH | High NOx | Highest among tested PAHs | escholarship.org |
| 2-Methylnaphthalene | OH | High NOx | Significant | escholarship.org |
| Naphthalene | OH | Low NOx | 11-20+ | cmu.edu |
| 2-Methylnaphthalene | OH | Low NOx | ~35 | cmu.edu |
| Naphthalene | OH | - | 18-76 | copernicus.org |
| Naphthalene | NO₃ | - | ~3 times lower than OH | copernicus.orgcopernicus.org |
Formation in Extreme Environments (e.g., Interstellar Medium, Planetary Atmospheres)
PAHs, including their methyl-substituted variants, have been identified in carbonaceous chondrites, with isotopic ratios confirming their formation in the interstellar medium (ISM), likely in the circumstellar envelopes of carbon-rich stars. acs.orguoa.gr The presence of PAHs in these cold environments challenges the long-held belief that their formation requires high temperatures. nih.gov
Recent studies have revealed that naphthalene can be synthesized in cold interstellar environments through fast, barrierless reactions between neutral molecules. nih.gov A key pathway involves the reaction of the phenyl radical (C₆H₅) with vinylacetylene (C₄H₄), which proceeds without an energy barrier even at temperatures as low as 10 K. nih.govresearchgate.net This discovery suggests a viable low-temperature chemical route for the growth of the first aromatic rings in space. nih.gov Similarly, crossed molecular beam experiments, which simulate the single-collision conditions of the ISM, have demonstrated that methylnaphthalenes can be formed via the barrierless reactions of tolyl radicals (C₆H₄CH₃) with vinylacetylene. researchgate.net These findings indicate that the growth of complex PAHs can be initiated in cold molecular clouds, playing a crucial role in the prebiotic chemical evolution of the interstellar medium. uoa.grnih.gov The specific reaction mechanisms and their efficiencies are highly dependent on the temperature, pressure, and collision energy of the environment, leading to different formation pathways in the ISM, planetary atmospheres, and combustion flames. acs.orguoa.grnih.govacs.org
Combustion Chemistry and Polycyclic Aromatic Hydrocarbon (PAH) Growth
In high-temperature environments such as combustion flames, the formation and growth of PAHs are exceptionally complex, involving a vast network of reactions with numerous molecular and radical species. acs.orguoa.gr These processes are fundamental to the formation of soot, a major pollutant from incomplete combustion. uoa.gr
The formation of the first aromatic rings is a critical step in PAH growth. In combustion, several mechanisms contribute to the synthesis of naphthalene and its derivatives. acs.orguoa.grnih.gov These pathways include:
Hydrogen-Abstraction-Acetylene-Addition (HACA): A sequential mechanism where hydrogen is abstracted from an aromatic ring, followed by the addition of acetylene, leading to ring growth. acs.orguoa.grnih.gov This is a significant pathway for naphthalene formation from benzene (B151609), particularly at combustion temperatures below 1650 K. acs.org
Radical Recombination: The recombination of two cyclopentadienyl (B1206354) radicals (c-C₅H₅) can form naphthalene, although this pathway is more significant at higher temperatures. acs.org
Reactions of Phenyl and Benzyl (B1604629) Radicals: The phenyl radical can react with vinylacetylene or 1,3-butadiene (B125203) to form naphthalene or dihydronaphthalene. acs.orguoa.grnih.gov The reaction between the benzyl radical (C₇H₇) and the propargyl radical (C₃H₃) is also an important source of naphthalene in flames. acs.org
Methylation of Indenyl Radicals: The methylation of indenyl radicals presents another route to form naphthalene derivatives. uoa.grnih.govacs.org
Methyl Addition/Cyclization (MAC): This mechanism involves the addition of methyl radicals to existing aromatic structures, followed by cyclization, leading to the growth of larger PAHs. acs.orgnih.gov Kinetic analysis shows that methyl-substituted products are formed through hydrogen abstraction followed by methyl radical addition. acs.orgnih.gov
Understanding the complex chemistry of PAH formation requires detailed kinetic modeling, which involves analyzing the rates of elementary reaction steps. researchgate.netnih.gov The pyrolysis of α-methyl-naphthalene has been studied to unravel the decomposition pathways and identify key intermediates in PAH growth. researchgate.netkaust.edu.sakaust.edu.sa
Kinetic analysis reveals that radicals such as the 1-naphthylmethyl radical are primary products of methylnaphthalene pyrolysis and play a crucial role in the subsequent formation of larger PAHs. researchgate.netkaust.edu.sa Critical intermediates identified in the pyrolysis of α-methyl-naphthalene include naphth-1-yl-methyl, benzo-fulvenallene, and benzo-fulvenallenyl. kaust.edu.sakaust.edu.sa The growth of larger PAHs from naphthalene can proceed through reactions with resonance-stabilized radicals like cyclopentadienyl and indenyl. nih.govresearchgate.netbohrium.com The rate-determining steps in these growth sequences are often C-C bond cleavage steps, which have very high energy barriers. nih.govresearchgate.net These detailed kinetic studies are essential for developing accurate models that can predict PAH and soot formation in practical combustion devices. researchgate.nettandfonline.com
Table 2: Key Reaction Intermediates in PAH Growth This interactive table lists important radical intermediates involved in the formation and growth of PAHs in combustion environments. Click on the headers to sort the data.
| Intermediate Radical | Role in PAH Formation | Precursor/Reaction System | Reference |
|---|---|---|---|
| Phenyl (C₆H₅) | Reacts with vinylacetylene and 1,3-butadiene to form naphthalene. | Benzene combustion | acs.orguoa.grnih.gov |
| Cyclopentadienyl (c-C₅H₅) | Self-recombination to form naphthalene; reacts with naphthalene to form larger PAHs. | General PAH growth | acs.orgnih.govresearchgate.net |
| Benzyl (C₇H₇) | Reacts with propargyl to form naphthalene. | General PAH growth | acs.org |
| Indenyl (C₉H₇) | Methylation leads to naphthalene derivatives; reacts with naphthalene for PAH growth. | General PAH growth | uoa.grnih.govnih.govresearchgate.net |
| Naphth-1-yl-methyl | Critical intermediate in the formation of large PAHs from methylnaphthalene. | α-methyl-naphthalene pyrolysis | kaust.edu.sakaust.edu.sa |
| Benzo-fulvenallenyl | Critical intermediate in the formation of large PAHs from methylnaphthalene. | α-methyl-naphthalene pyrolysis | kaust.edu.sakaust.edu.sa |
Formation of Chlorinated Naphthalene Derivatives
Research into the environmental and astrochemical formation of chlorinated naphthalene derivatives from (methylphenyl)naphthalene is not extensively documented in publicly available scientific literature. However, broader research into the formation of polychlorinated naphthalenes (PCNs) provides insight into the potential pathways through which such compounds could theoretically be formed. PCNs are a group of up to 75 different congeners, which are molecules that have the same basic chemical structure but differ in the number and position of chlorine atoms attached to the naphthalene core. The primary sources of PCNs in the environment are from industrial manufacturing processes, waste incineration, and as byproducts in commercial polychlorinated biphenyl (B1667301) (PCB) formulations.
In environmental contexts, particularly during thermal processes like waste incineration, PCNs can be formed from precursor compounds in the presence of a chlorine source. Studies have shown that chlorophenols are significant precursors in the homogeneous gas-phase formation of PCNs. For instance, the combustion of dichlorophenols at 600°C has been identified as a source of various PCN congeners. The mechanism is thought to involve the coupling of phenoxy radicals, which then undergo a series of reactions, including tautomerization and elimination, to form the naphthalene structure.
The specific isomers of PCNs that are formed depend on the precursor molecules and the reaction conditions. Research on the formation of PCNs from 3-chlorophenol (B135607) indicates that the pathways leading to the elimination of a chlorine atom are favored over those involving the elimination of a hydrogen atom. This suggests that the degree of chlorination in the final products is influenced by the stability of the intermediate radical species.
While the direct chlorination of this compound is not detailed, the general synthesis of chlorinated naphthalenes often involves the direct chlorination of naphthalene using chlorine gas with a catalyst like ferric or antimony chloride. This process typically results in a mixture of different chlorinated naphthalene congeners. A similar process involving the vapor phase chlorination of methylnaphthalene has been patented for the production of side-chain chlorinated mono-methyl naphthalenes. This process is conducted at high temperatures (300-400°C) and results in the substitution of chlorine on the methyl group rather than the naphthalene ring.
The following table summarizes the formation of PCNs from dichlorophenol precursors as identified in a laboratory study.
| Precursor Compound | Major Polychlorinated Naphthalene (PCN) Products |
| 3,4-Dichlorophenol | PCN products with two or more chlorine substituents |
| 2,6-Dichlorophenol | 1,8-Dichloronaphthalene (1,8-DCN) |
Q & A
Q. What experimental approaches are recommended for determining the crystal structure of (methylphenyl)naphthalene derivatives?
Methodological Answer: X-ray crystallography using programs like SHELXL is a gold standard for structural refinement. Key steps include:
- Data collection with modern detectors (replacing photographic methods).
- Structure solution via direct methods (e.g., SHELXS/SHELXD ) or experimental phasing.
- Refinement with high-resolution data, accounting for twinning or disorder in macromolecular applications .
- Validation of hydrogen bonding and π-π stacking interactions using software like SHELXPRO .
Q. What are the key considerations in designing in vitro toxicology studies for this compound?
Methodological Answer: Follow systematic review frameworks (e.g., ATSDR's Toxicological Profile ):
- Define exposure routes: inhalation, oral, dermal, or parenteral (supporting data) .
- Select species-specific endpoints (e.g., hepatic/renal effects in mammals).
- Include controls for body weight, mortality, and systemic outcomes (Table B-1) .
- Use peer-reviewed studies with non-English abstracts translated for critical data .
Q. What analytical techniques are suitable for quantifying this compound emissions in environmental samples?
Methodological Answer: Non-invasive methods like headspace gas chromatography-mass spectrometry (GC-MS):
- Calibrate instruments using temperature-controlled chambers (17–21°C).
- Model emission rates in enclosed spaces to compare against exposure limits .
- Validate with impurity-adjusted error margins (e.g., ±1.4% for naphthalene freezing points) .
Advanced Research Questions
Q. How should researchers assess and mitigate risk of bias in animal toxicology studies of this compound?
Methodological Answer: Apply risk-of-bias tiers (Table C-7):
- High Confidence : Randomized dosing, blinded personnel, complete outcome data .
- Moderate/Low Confidence : Partial blinding or attrition.
- Use questionnaires to evaluate exposure characterization (e.g., dose-response accuracy) and detection bias .
- Exclude studies with "very low" confidence from hazard identification .
Q. What methodologies are effective for integrating conflicting toxicity data from epidemiological and animal studies?
Methodological Answer: Follow ATSDR’s 8-step systematic review :
Q. How can high-throughput crystallography pipelines improve structural analysis of this compound derivatives?
Methodological Answer: Integrate SHELXC/D/E into automated workflows:
Q. What strategies optimize the synthesis of specific this compound isomers with high purity?
Methodological Answer:
- Use Lewis acid catalysts (e.g., AlCl₃) for regioselective Friedel-Crafts alkylation .
- Optimize solvent systems (e.g., benzene or dichloromethane) to minimize byproducts .
- Characterize intermediates via NMR and HPLC to confirm isomer ratios.
Q. How can computational models be validated against experimental data for predicting this compound’s environmental fate?
Methodological Answer:
- Cross-reference PubChem properties (logP, electron affinity) with experimental GC-MS .
- Validate degradation pathways using ab initio calculations (e.g., enthalpy of reaction, ΔrH°) .
- Compare predicted vs. observed emission rates in environmental matrices .
Data Integration and Contradiction Analysis
Q. How do researchers address discrepancies in reported metabolic pathways of this compound across studies?
Methodological Answer:
Q. What criteria should guide mechanistic study selection when evaluating this compound’s carcinogenicity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
